molecular formula C20H15ClN4O3 B2456146 2-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(3-methoxyphenyl)-2,3-dihydropyridazin-3-one CAS No. 1105247-59-3

2-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(3-methoxyphenyl)-2,3-dihydropyridazin-3-one

Cat. No.: B2456146
CAS No.: 1105247-59-3
M. Wt: 394.82
InChI Key: JCHRLFHMOYIHAZ-UHFFFAOYSA-N
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Description

2-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(3-methoxyphenyl)-2,3-dihydropyridazin-3-one is a synthetic organic compound that belongs to the class of pyridazinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(3-methoxyphenyl)-2,3-dihydropyridazin-3-one typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Attachment of the chlorophenyl group:

    Formation of the pyridazinone core: This involves the cyclization of intermediates to form the pyridazinone structure.

    Introduction of the methoxyphenyl group: This step involves the attachment of the methoxyphenyl group to the pyridazinone core.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions may target the oxadiazole ring or the pyridazinone core.

    Substitution: Substitution reactions can occur at various positions on the compound, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield deoxygenated products.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

Biology

In biological research, the compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

Medicine

In medicinal chemistry, the compound may be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where pyridazinone derivatives have shown efficacy.

Industry

In the industrial sector, the compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Comparison with Similar Compounds

Similar Compounds

    Pyridazinone derivatives: Compounds with similar core structures but different substituents.

    Oxadiazole derivatives: Compounds with the oxadiazole ring but different attached groups.

Uniqueness

The uniqueness of 2-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(3-methoxyphenyl)-2,3-dihydropyridazin-3-one lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

2-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-(3-methoxyphenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4O3/c1-27-16-7-3-4-13(11-16)17-8-9-19(26)25(23-17)12-18-22-20(24-28-18)14-5-2-6-15(21)10-14/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCHRLFHMOYIHAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC3=NC(=NO3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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